N-Desmethylzopiclone

Overview

Description

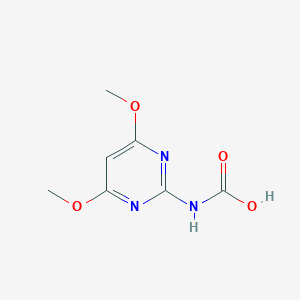

N-Desmethylzopiclone is a primary, inactive metabolite of zopiclone . The parent drug, zopiclone, is a non-benzodiazepine hypnotic used in the treatment of insomnia .

Synthesis Analysis

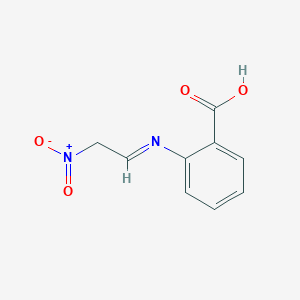

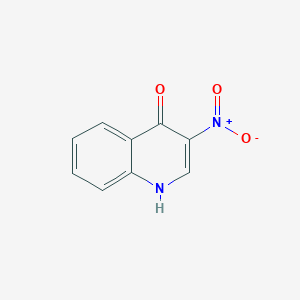

Zopiclone is metabolized by three major pathways; oxidation to the active zopiclone N-oxide (ZOPNO), demethylation to the inactive N-desmethylzopiclone (NDZOP), and oxidative decarboxylation to other inactive metabolites .Molecular Structure Analysis

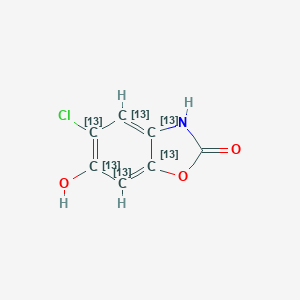

The molecular structure of N-Desmethylzopiclone is represented by the chemical formula C16H15ClN6O3 . It has a small molecular weight of 128.6 g/mol, representing approximately a third of the 388.8 g/mol Zopiclone structure .Chemical Reactions Analysis

Formation of 2-Amino-5-chloropyridine (ACP) occurs at elevated pH and/or temperature by degradation of Zopiclone, N-Desmethylzopiclone, and Zopiclone N-oxide .Physical And Chemical Properties Analysis

N-Desmethylzopiclone has a molecular weight of 374.78 g/mol . It is a certified reference material, suitable for quantitation in GC/MS or LC/MS testing methods for forensic analysis, urine drug testing, or clinical toxicology applications .Scientific Research Applications

Quantitative Analysis in Urine

N-Desmethylzopiclone (NDZOP) is used in the quantitative analysis of zopiclone, its metabolites, and 2-amino-5-chloropyridine (ACP) in urine . A liquid chromatography–tandem mass spectrometry method has been validated to determine these substances in urine at concentrations up to 3,000 ng/mL within 3.5 minutes .

Forensic Cases

NDZOP is increasingly being encountered in forensic cases, such as drug-impaired drivers, petty drug offenses, or victims of drug-facilitated assaults . The presence of NDZOP, along with zopiclone and its other metabolites, can be crucial in these cases .

Study of Drug Stability

NDZOP is used in the study of drug stability. Zopiclone shows in vitro instability in both spiked and authentic blood samples during storage . The degradation of zopiclone and NDZOP to ACP could be used to estimate the original concentration of zopiclone .

LC-MS/MS Testing Methods

NDZOP is used as a starting material in calibrators or controls in LC/MS or GC/MS testing methods . These methods are used for applications such as urine drug testing, clinical toxicology, or forensic analysis .

Investigation of Drug Metabolism

NDZOP, as a primary metabolite of zopiclone, is used in the investigation of drug metabolism . Understanding the metabolism of drugs is crucial for predicting their pharmacokinetics, interactions, and possible adverse effects .

Estimation of Original Zopiclone Concentration

The equimolar degradation of zopiclone and NDZOP to ACP can be used to estimate the original concentration of zopiclone . This is particularly useful in cases of prolonged sample storage .

Mechanism of Action

Target of Action

N-Desmethylzopiclone, a metabolite of Zopiclone, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

N-Desmethylzopiclone exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the effect of GABA, a neurotransmitter that inhibits brain activity, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Biochemical Pathways

N-Desmethylzopiclone is a product of the metabolism of Zopiclone. Zopiclone is extensively metabolized in the liver, forming two major metabolites: N-Desmethylzopiclone and Zopiclone-N-oxide . The enzymes involved in Zopiclone metabolism are CYP3A4 and CYP2E1 .

Pharmacokinetics

Zopiclone has a rapid onset of action and a half-life of 4–6 hours . After administration, Zopiclone is converted into N-Desmethylzopiclone and other metabolites . Zopiclone is extensively metabolized by the human liver, and only 5% of the drug is excreted unchanged in the urine . The metabolites, including N-Desmethylzopiclone, are often detected in biological material together with unchanged Zopiclone .

Result of Action

The molecular and cellular effects of N-Desmethylzopiclone are primarily related to its modulation of the GABA B Z receptor complex. This modulation enhances the inhibitory effects of GABA, leading to decreased brain activity. As a result, N-Desmethylzopiclone has sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Action Environment

The action, efficacy, and stability of N-Desmethylzopiclone can be influenced by various environmental factors. For instance, the pH of the urine, time of storage, and temperature conditions can affect the formation of certain metabolites . Furthermore, the presence of potential cytochrome P-450 inhibitors or inducers can influence the metabolism of Zopiclone and, consequently, the levels of N-Desmethylzopiclone .

Safety and Hazards

properties

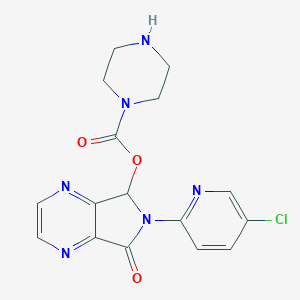

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSFZSTXVVJLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866775 | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethylzopiclone | |

CAS RN |

59878-63-6 | |

| Record name | N-Desmethylzopiclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059878636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59878-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

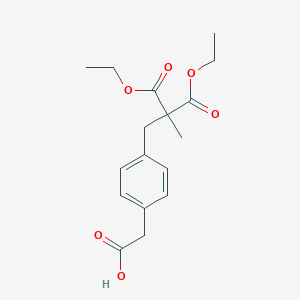

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)